Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate
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Description
Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate, or B3NBP, is a novel compound that has been used in a variety of scientific research applications. It is an organic compound that is composed of a benzyl group, a phenyl group, and a propionic acid group. B3NBP has been found to have a number of biochemical and physiological effects that can be used in scientific research.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is used as a starting material for synthesizing a range of heterocyclic compounds, including furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These derivatives showcase the compound’s role in facilitating the creation of complex molecules with potential applications in drug development and other areas of chemical research (Soliman, Bakeer, & Attia, 2010).
Peroxisome Proliferator-Activated Receptor Gamma Agonists
Research has also explored its derivates as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, with specific structures showing antidiabetic activity in rodent models. This highlights its application in developing therapeutic agents for treating conditions like type 2 diabetes (Cobb et al., 1998).
Supramolecular Dendrimers
The compound's derivatives have been employed in the synthesis and retrostructural analysis of AB3 and constitutional isomeric AB2 phenylpropyl ether-based supramolecular dendrimers. These dendrimers have potential applications in materials science, highlighting the compound’s importance in developing new materials with unique properties (Percec et al., 2006).
Renewable Building Blocks
It serves as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is crucial for creating materials with thermal and thermo-mechanical properties suitable for a wide range of applications, emphasizing the compound’s role in green chemistry (Trejo-Machin et al., 2017).
properties
IUPAC Name |
[4-(3-oxo-3-phenylmethoxypropyl)phenyl] 6-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO6/c32-28(35-22-25-10-4-1-5-11-25)20-17-24-15-18-27(19-16-24)37-29(33)14-8-3-9-21-31-30(34)36-23-26-12-6-2-7-13-26/h1-2,4-7,10-13,15-16,18-19H,3,8-9,14,17,20-23H2,(H,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXLRAADZAUJLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652450 |
Source
|
Record name | 4-[3-(Benzyloxy)-3-oxopropyl]phenyl 6-{[(benzyloxy)carbonyl]amino}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate | |
CAS RN |
83592-08-9 |
Source
|
Record name | 4-[3-(Benzyloxy)-3-oxopropyl]phenyl 6-{[(benzyloxy)carbonyl]amino}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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